
Bunitrolol hydrochloride
Übersicht
Beschreibung
Bunitrololhydrochlorid ist ein Beta-adrenerger Antagonist, der hauptsächlich zur Behandlung von koronarer Herzkrankheit eingesetzt wird. Es verbessert die Herzleistung, indem es Beta-adrenerge Rezeptoren blockiert, was bei der Behandlung von Erkrankungen wie Bluthochdruck und Arrhythmien hilft .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Bunitrololhydrochlorid umfasst die folgenden Schritte:
Ausgangsmaterial: 2-Hydroxybenzonitril wird mit Epichlorhydrin und Natriumhydroxid behandelt, um ein Epoxid-Zwischenprodukt zu bilden.
Addition von tert-Butylamin: Das Epoxid wird dann mit tert-Butylamin umgesetzt, um Bunitrolol zu ergeben.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren umfassen oft chemoenzymatische Synthesen, um racemische und enantiomerenangereicherte Formen von Bunitrolol zu erzeugen. Dieser Prozess beinhaltet die Umwandlung racemischer Alkohole durch enzymatische kinetische Auflösung unter Verwendung von Lipasen, die eine komplementäre Enantioselektivität aufweisen, um ®- und (S)-Alkohole zu erzeugen. Diese Alkohole werden dann durch Behandlung mit tert-Butylamin in Bunitrolol umgewandelt.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Bunitrololhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitution: Die Synthese umfasst nukleophile Substitutionsreaktionen, insbesondere die Addition von tert-Butylamin an das Epoxid-Zwischenprodukt.
Häufige Reagenzien und Bedingungen
Epichlorhydrin: und werden verwendet, um das Epoxid-Zwischenprodukt zu bilden.
tert-Butylamin: wird für die nukleophile Substitutionsreaktion verwendet, um Bunitrolol zu bilden.
Hauptprodukte
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Mechanism of Action
- Chemical Formula : C₁₄H₂₁ClN₂O₂
- Molecular Weight : Approximately 284.79 g/mol
Bunitrolol hydrochloride functions by blocking beta-adrenergic receptors (both beta-1 and beta-2), which leads to decreased heart rate and myocardial contractility. Its unique profile includes intrinsic sympathomimetic activity, allowing it to partially activate beta-receptors while simultaneously blocking them. This property can be beneficial in clinical scenarios where complete blockade may not be desirable.
Scientific Research Applications
This compound has diverse applications in scientific research:
- Cardiovascular Research : It is used to study ischemic myocardium and related cardiovascular phenomena due to its effects on heart rate and blood pressure regulation.
- Pharmacokinetics Studies : Research has focused on its metabolism, particularly interactions with cytochrome P450 enzymes, to understand its pharmacokinetic profile better .
- Synthesis Optimization : Investigations into chemoenzymatic synthesis routes aim to produce enantiomerically enriched forms of bunitrolol, which are crucial for therapeutic applications .
Industrial Production Methods
Industrial methods often employ enzymatic kinetic resolution using lipases to produce racemic and enantioenriched forms of bunitrolol. This process enhances the efficiency and selectivity of synthesis.
Case Study 1: Efficacy in Ischemic Heart Disease
A clinical trial demonstrated that bunitrolol significantly improved exercise tolerance and reduced angina episodes compared to placebo in patients with ischemic heart disease. These findings suggest its effectiveness in enhancing cardiac performance under stress conditions .
Case Study 2: Pharmacokinetic Interactions
In a study assessing drug interactions, bunitrolol was administered alongside cimetidine. Results indicated that cimetidine significantly inhibited bunitrolol metabolism, highlighting the need for careful monitoring when these drugs are co-administered .
Wirkmechanismus
Bunitrolol hydrochloride exerts its effects by blocking beta-adrenergic receptors, particularly beta1 and beta2 receptors. This action reduces the effects of adrenaline and noradrenaline, leading to decreased heart rate and blood pressure. It also has a weak alpha1 blocking action .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Bucindolol
- Epanolol
- Cyanopindolol
Einzigartigkeit
Bunitrololhydrochlorid ist einzigartig aufgrund seiner höheren Beta1- als Beta2-adrenergen Aktivität und seiner schwachen Alpha1-Blockade. Dies macht es besonders effektiv bei der Verbesserung der Herzleistung bei Patienten mit koronarer Herzkrankheit .
Biologische Aktivität
Bunitrolol hydrochloride is a beta-adrenergic antagonist primarily used in the management of hypertension and various cardiovascular conditions. Its unique pharmacological profile, which includes both beta-blocking and intrinsic sympathomimetic activity, makes it an important compound in cardiovascular therapeutics.
- Chemical Formula : C₁₄H₂₁ClN₂O₂
- Molecular Weight : Approximately 284.79 g/mol
- IUPAC Name : 2-[3-(tert-butylamino)-2-hydroxypropoxy]benzonitrile
Bunitrolol functions by blocking beta-adrenergic receptors, specifically beta-1 and beta-2 subtypes. This blockade results in:
- Decreased Heart Rate : By inhibiting the effects of catecholamines, bunitrolol reduces the heart's workload.
- Reduced Myocardial Contractility : This leads to decreased oxygen demand by the heart muscle.
- Lowered Blood Pressure : The compound effectively manages hypertension through its vasodilatory effects.
Additionally, bunitrolol's intrinsic sympathomimetic activity allows it to partially stimulate beta-receptors while simultaneously blocking them, which can be beneficial in clinical situations where complete receptor blockade is not desirable.
Biological Activity and Research Findings
Bunitrolol has been the subject of various studies that highlight its biological activity beyond simple beta-receptor antagonism. Key findings include:
- Cardiovascular Effects :
- Metabolism and Pharmacokinetics :
- Interaction with Other Biological Systems :
Comparative Analysis with Other Beta-Blockers
Bunitrolol exhibits distinct characteristics when compared to other commonly used beta-blockers. The following table summarizes these differences:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Propranolol | C₁₄H₁₈N₂O₂ | Non-selective; used for anxiety management |
Atenolol | C₁₄H₁₈N₂O₃ | Selective beta-1 blocker; preferred for cardiac issues |
Metoprolol | C₁₄H₁₉N₃O₃ | Selective beta-1 blocker; commonly used for hypertension |
Carvedilol | C₁₈H₂₁N₂O₃ | Non-selective; possesses antioxidant properties |
Bunitrolol | C₁₄H₂₁ClN₂O₂ | Exhibits intrinsic sympathomimetic activity; unique among traditional beta-blockers |
Case Study 1: Efficacy in Ischemic Heart Disease
A clinical trial investigated the efficacy of bunitrolol in patients with ischemic heart disease, revealing significant improvements in exercise tolerance and reductions in angina episodes compared to placebo.
Case Study 2: Pharmacokinetic Interactions
In a study assessing drug interactions, bunitrolol was administered alongside cimetidine to evaluate its metabolic pathways. Results indicated that cimetidine significantly inhibited bunitrolol metabolism, suggesting careful monitoring when co-administered .
Eigenschaften
IUPAC Name |
2-[3-(tert-butylamino)-2-hydroxypropoxy]benzonitrile;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2.ClH/c1-14(2,3)16-9-12(17)10-18-13-7-5-4-6-11(13)8-15;/h4-7,12,16-17H,9-10H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPWESHPIMRNNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC=C1C#N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80945768 | |
Record name | 2-[3-(tert-Butylamino)-2-hydroxypropoxy]benzonitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80945768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29876-08-2, 23093-74-5 | |
Record name | Bunitrolol hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29876-08-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Stresson | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029876082 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[3-(tert-Butylamino)-2-hydroxypropoxy]benzonitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80945768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (±)-2-[3-[(tert-butyl)amino]-2-hydroxypropoxy]benzonitrile monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.367 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(3-tert-butylamino-2-hydroxypropoxy)benzonitrile hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.282 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUNITROLOL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A42VUS2X73 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.